molecular formula C14H20O B14395330 3,5-Diethyl-2,4,6-trimethylbenzaldehyde CAS No. 88174-33-8

3,5-Diethyl-2,4,6-trimethylbenzaldehyde

Cat. No.: B14395330
CAS No.: 88174-33-8
M. Wt: 204.31 g/mol
InChI Key: YQZOIAZQKOKSNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diethyl-2,4,6-trimethylbenzaldehyde is an organic compound with the molecular formula C14H20O. It is a derivative of benzaldehyde, characterized by the presence of three methyl groups and two ethyl groups attached to the benzene ring.

Preparation Methods

The synthesis of 3,5-Diethyl-2,4,6-trimethylbenzaldehyde can be achieved through several methods. One common approach involves the formylation of mesitylene (1,3,5-trimethylbenzene) using dichloromethyl methyl ether and aluminum chloride as a catalyst. This reaction typically occurs under anhydrous conditions to yield the desired aldehyde . Industrial production methods may involve similar formylation reactions, optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

3,5-Diethyl-2,4,6-trimethylbenzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

3,5-Diethyl-2,4,6-trimethylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,5-Diethyl-2,4,6-trimethylbenzaldehyde exerts its effects depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, participating in nucleophilic addition or condensation reactions. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications .

Comparison with Similar Compounds

3,5-Diethyl-2,4,6-trimethylbenzaldehyde can be compared with other similar compounds, such as:

Properties

CAS No.

88174-33-8

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

3,5-diethyl-2,4,6-trimethylbenzaldehyde

InChI

InChI=1S/C14H20O/c1-6-12-9(3)13(7-2)11(5)14(8-15)10(12)4/h8H,6-7H2,1-5H3

InChI Key

YQZOIAZQKOKSNX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=C1C)C=O)C)CC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.